4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Description

Structural Identification and Nomenclature

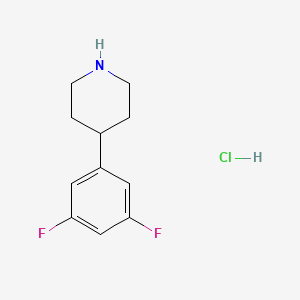

4-(3,5-Difluorophenyl)piperidine hydrochloride is a halogenated piperidine derivative characterized by a six-membered piperidine ring substituted with a 3,5-difluorophenyl group at the 4-position. The hydrochloride salt form enhances its stability and solubility for research applications.

Key Structural Features:

- Molecular Formula : $$ \text{C}{11}\text{H}{14}\text{ClF}_2\text{N} $$ (hydrochloride salt).

- Piperidine Core : A saturated heterocyclic ring with one nitrogen atom and five methylene groups.

- Substituent : A 3,5-difluorophenyl group attached via a methylene bridge to the piperidine ring.

- IUPAC Name : 4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride.

The compound’s SMILES notation is Cl.C1CNCCC1C(C2=CC(F)=CC(F)=C2), reflecting its bicyclic structure and substitution pattern.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.69 g/mol | |

| logP (Lipophilicity) | 3.67 (hydrochloride-adjusted) | |

| Hydrogen Bond Acceptors | 3 (N, 2F) |

Historical Development and Discovery

The compound emerged from broader research into fluorinated piperidine derivatives, which gained momentum in the late 20th century due to fluorine’s ability to modulate pharmacokinetics. Early synthetic routes for arylpiperidines, such as hydrogenation of pyridine derivatives, were adapted to incorporate fluorinated aromatic groups.

Key milestones include:

- 2000s : Development of optimized methods for introducing difluorophenyl groups via palladium-catalyzed cross-coupling.

- 2010s : Structural characterization of the hydrochloride salt to improve crystallinity for X-ray diffraction studies.

- 2020s : Exploration of its role as a scaffold in orexin receptor agonists and neuropharmacological agents.

Position in Piperidine Derivative Classification Systems

This compound belongs to two overlapping chemical classes:

A. Arylpiperidines :

B. Halogenated Piperidines :

Comparative Analysis with Related Derivatives:

This structural classification underscores its utility in drug discovery, particularly for central nervous system targets.

Properties

IUPAC Name |

4-(3,5-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJMPFBDUAVODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661379 | |

| Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004618-89-6 | |

| Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Friedel-Crafts Acylation Using Piperidine-4-carbonyl Chloride

Method B: Direct Nucleophilic Aromatic Substitution

Method C: Alternative Route Using Isocyanates

This method involves the synthesis of piperidine derivatives via isocyanates, followed by aromatic substitution, as described in patent literature:

Notes on Reaction Conditions and Optimization

- Catalysts: Aluminum chloride (AlCl₃) is commonly used to facilitate electrophilic aromatic substitution.

- Temperature: Reactions generally proceed efficiently between 75°C and 95°C.

- Solvents: Dichloromethane, toluene, or 1,1,1-trichloroethane are preferred solvents, with azeotropic distillation employed to remove water and drive the reaction to completion.

- Yield Variability: Reported yields range from approximately 35% to 46%, influenced by reaction conditions, purity of starting materials, and work-up procedures.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| A | Piperidine-4-carbonyl chloride + 1,3-difluorobenzene | AlCl₃ | Dichloromethane | 85–95°C | 3 hours | 46 | Conventional Friedel-Crafts acylation |

| B | Unprotected piperidine derivative + difluorobenzene | Acid catalyst | Toluene | Elevated | Variable | 35–46 | Direct aromatic substitution |

| C | Piperidine derivatives + difluorobenzene via isocyanates | Triphosgene | 1,1,1-Trichloroethane | 75–90°C | 3 hours | 35–37 | Alternative route with potential cost benefits |

Research Findings and Innovations

Recent research emphasizes the following aspects:

- Cost Reduction: Using unprotected piperidine derivatives and alternative solvents like 1,1,1-trichloroethane reduces raw material and solvent costs.

- Yield Improvement: Optimizing temperature and reaction time enhances product yield and purity.

- Environmental Considerations: Preference for less toxic solvents and milder reaction conditions aligns with green chemistry principles.

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₄ClF₂N

- Molecular Weight : Approximately 249.69 g/mol

- Structural Features : The compound features a piperidine ring substituted at the 4-position with a 3,5-difluorophenyl group, enhancing its lipophilicity and receptor binding affinity.

4-(3,5-Difluorophenyl)piperidine hydrochloride exhibits various biological activities, making it a candidate for therapeutic applications:

- CNS Modulation : Piperidine derivatives are known for their roles in modulating central nervous system activity. This compound's structure suggests potential antipsychotic and antidepressant properties due to its interaction with neurotransmitter systems.

- Anticancer Properties : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Applications in Research

The compound has been investigated for various applications:

- Pharmacological Studies : Its potential as a pharmacological agent has been explored in modulating receptor activities involved in mood regulation and anxiety disorders.

- Drug Development : The unique structural properties allow it to serve as a scaffold for developing new drugs targeting specific biological pathways. Medicinal chemists can modify its structure to create libraries of related compounds for screening against various diseases.

Case Studies

Several case studies highlight the compound's potential applications:

- Anticancer Activity Study :

-

Neuroprotective Effects Investigation :

- Objective: Assess neuroprotective properties in models of neurodegenerative diseases.

- Results: Preliminary data suggest that the compound may protect neuronal cells from oxidative stress-induced damage.

- Binding Affinity Studies :

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atoms enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-[(2,5-Difluorophenyl)carbonyl]Piperidine Hydrochloride

- Structure : Piperidine substituted at the 4-position with a 2,5-difluorophenyl carbonyl group.

- Key Differences : The carbonyl group and 2,5-fluorine substitution alter electronic properties and steric bulk compared to the 3,5-difluorophenyl group in the target compound.

- Application : Acts as a GPR6 modulator for metabolic disorders (e.g., obesity, diabetes) .

3-(3,5-Difluorophenyl)Piperidine (PC402114)

- Structure : Piperidine substituted at the 3-position with a 3,5-difluorophenyl group.

- Key Differences : Positional isomerism (3- vs. 4-substitution) affects conformational flexibility and receptor binding .

4-[(3,5-Difluorophenyl)Methyl]Piperidine Hydrochloride

- Structure : A benzyl group (CH₂-C₆H₃F₂) attached to the piperidine ring.

Variations in Aromatic Substituents

4-(4-Fluorophenyl)Piperidine Derivatives

- Example: 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 6, ).

- Key Differences: Mono-fluorination at the 4-position reduces electronic effects compared to 3,5-difluorination.

- Yield : 120% (unusually high, possibly due to synthetic optimization) .

4-[3,5-Bis(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride

- Structure : Trifluoromethyl groups replace fluorine atoms.

Functional Group Modifications

Carboxamide Derivatives

- Example: 4-(2-Aminoethyl)-N-(3,5-difluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 9, ).

Data Tables: Structural and Functional Comparisons

Table 1: Physicochemical Properties

Critical Analysis of Structural Impact on Function

- Fluorine Position: 3,5-Difluorination optimizes electronic effects for receptor binding compared to 2,5- or mono-fluorinated analogs .

- Positional Isomerism : 3-substituted piperidines (PC402114) may exhibit altered conformational dynamics compared to 4-substituted derivatives .

Biological Activity

4-(3,5-Difluorophenyl)Piperidine Hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a difluorophenyl group. The biological activity of this compound encompasses various therapeutic areas, particularly in cancer treatment and neuropharmacology.

- Chemical Name : this compound

- Molecular Formula : C11H14ClF2N

- Molecular Weight : 233.69 g/mol

- CAS Number : 1004618-89-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in critical biological pathways:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It appears to interfere with microtubule dynamics, which is crucial for cell division.

- Neuropharmacological Effects : Research indicates potential effects on neurotransmitter systems, including modulation of acetylcholine and dopamine pathways, making it a candidate for further studies in neurodegenerative diseases.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that derivatives of piperidine, including this compound, showed significant antiproliferative activity against human pancreatic carcinoma cells. These compounds were found to be more effective than standard chemotherapy agents like irinotecan .

- Neuroprotective Potential : In experiments assessing the compound's effects on neurodegenerative models, it was noted that it could inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which is beneficial for cognitive functions .

- Microtubule Dynamics : Research indicated that at concentrations around 20 μM, the compound effectively inhibited microtubule assembly by approximately 40%, suggesting its role as a potential chemotherapeutic agent targeting the cytoskeleton of cancer cells .

Q & A

Basic Research Question

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the electronic influence of the 3,5-difluorophenyl moiety affect receptor binding affinity?

Advanced Research Question

The fluorine atoms enhance binding via:

- Hydrophobic interactions : Increased lipophilicity improves membrane penetration.

- Electron-withdrawing effects : Stabilize charge-transfer interactions with aromatic residues in binding pockets.

- SAR studies : Compare with non-fluorinated analogs to quantify fluorine’s contribution .

What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Basic Research Question

- Polar aprotic mixtures : DCM/hexane or ethanol/water for controlled crystallization .

- Temperature gradient : Slow cooling from 60°C to room temperature minimizes impurities .

What computational methods predict the metabolic pathways of this compound in mammalian systems?

Advanced Research Question

- In silico tools : Use molecular docking (e.g., AutoDock) to identify cytochrome P450 interaction sites.

- Machine learning : Train models on fluorinated piperidine analogs to predict oxidation/hydrolysis sites .

How does pH influence the stability of this compound in aqueous solutions?

Basic Research Question

- Acidic conditions (pH < 3) : Protonation of the piperidine nitrogen enhances solubility but may accelerate hydrolysis.

- Neutral/basic conditions (pH > 7) : Risk of dehydrohalogenation or precipitation. Stability studies recommend buffering at pH 4–6 for long-term storage .

What are the limitations of current SAR models for fluorinated piperidine derivatives, and how can they be improved?

Advanced Research Question

- Limitations : Overreliance on empirical data; poor prediction of off-target effects.

- Improvements : Integrate quantum mechanical calculations (e.g., DFT) to model fluorine’s electrostatic contributions. Validate with high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.